![molecular formula C17H11Cl2N5S B2397055 6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-16-5](/img/structure/B2397055.png)
6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
This compound is a heterocyclic organic compound, which contains multiple functional groups including a pyridine ring, a triazole ring, and a dichlorophenyl group. These groups are common in many pharmaceuticals and could potentially exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a triazole ring, and a dichlorophenyl group. The exact structure would need to be confirmed using techniques such as NMR, IR, and RAMAN spectroscopy, as well as chromato-mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and triazole rings, as well as the dichlorophenyl group. These groups could potentially undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Characterization
Compounds within this family, including triazolo-pyridazine derivatives, have been synthesized and characterized to understand their structural properties better. For example, Hamdi Hamid Sallam et al. (2021) conducted studies on the synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives. These studies provide insights into the molecular structure, energy levels, and intermolecular interactions of such compounds, which are crucial for their potential applications in medicinal chemistry and materials science (Sallam et al., 2021).
Potential Biological Activities
Triazolo[4,3-b]pyridazine derivatives have demonstrated a range of biological activities, making them candidates for drug development and agrochemical applications:
- Antidiabetic Potential : B. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed promising results in silico and in vitro, along with antioxidant and insulinotropic activity, highlighting their potential as therapeutic agents (Bindu et al., 2019).
- Antimicrobial Activities : The antimicrobial activities of various triazolo and pyridazine derivatives have been investigated, with some compounds exhibiting significant antibacterial and antifungal properties. This suggests their potential use in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (El-Salam et al., 2013).
Agrochemical Uses
The synthesis and elucidation of 6-chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine and related compounds have shown applications in agriculture as well. These compounds are explored for their potential molluscicidal, insecticidal, herbicidal, and plant growth regulatory activities, demonstrating the versatility of triazolo[4,3-b]pyridazine derivatives in both medicinal chemistry and agrochemical sectors (Sallam et al., 2022).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds, in general, have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-12-5-4-11(13(19)9-12)10-25-16-7-6-15-21-22-17(24(15)23-16)14-3-1-2-8-20-14/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLJAFQFEAWYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
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